molecular formula C12H9NO4 B8384624 4-(5-Formyl-furan-2-yloxy)-benzamide

4-(5-Formyl-furan-2-yloxy)-benzamide

Cat. No.: B8384624
M. Wt: 231.20 g/mol
InChI Key: KIVAJKIWHLUFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Formyl-furan-2-yloxy)-benzamide is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

4-(5-formylfuran-2-yl)oxybenzamide

InChI

InChI=1S/C12H9NO4/c13-12(15)8-1-3-9(4-2-8)16-11-6-5-10(7-14)17-11/h1-7H,(H2,13,15)

InChI Key

KIVAJKIWHLUFGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=CC=C(O2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 4-(5-Formyl-tetrahydro-furan-2-yloxy)-benzonitrile (1.0 g, 4.69 mmol), dimethylsufoxide (100 mL), potassium carbonate (0.32 g, 2.35 mmol), and 1 mL of 30% hydrogen peroxide solution. Stir 18 hours at ambient temperature. Dilute with 300 mL of ice/water, extract with ethyl acetate (3×150 mL). Wash the organic phase with 100 mL of water, and 100 mL of brine. Dry the organic phase over sodium sulfate, filter, and concentrate under vacuum. Purify via ISCO™ 100 c system using a gradient of 75:25 hexane/ethyl acetate to 25:75 hexane/ethyl acetate as eluting solvent to give 0.18 g (18%) of the title compound: 1H NMR (DMSO-d6): 9.38 (s, 1H), 7.6 (d, 1H, J=3.8 Hz), 7.30-7.40 (m, 3H), 6.0 (d, 2H, J=3.7 Hz).
Name
4-(5-Formyl-tetrahydro-furan-2-yloxy)-benzonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
18%

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